molecular formula C8H10N2 B1368796 Isoindolin-4-amine CAS No. 92203-86-6

Isoindolin-4-amine

Cat. No. B1368796
CAS RN: 92203-86-6
M. Wt: 134.18 g/mol
InChI Key: JVJUKIGIRZNFFY-UHFFFAOYSA-N
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Description

Isoindolin-4-amine is a chemical compound with the molecular formula C8H10N2 . It is used for research and development purposes .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

The isoindolinone structure is an important privileged scaffold found in a large variety of naturally occurring as well as synthetic, biologically and pharmaceutically active compounds .


Chemical Reactions Analysis

The synthetic methodologies for accessing this heterocyclic skeleton have received significant attention during the past decade. In general, the synthetic strategies can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition and formal cycloaddition reactions .


Physical And Chemical Properties Analysis

Isoindolin-4-amine has the molecular formula C8H10N2 . More detailed physical and chemical properties were not found in the retrieved papers.

Safety And Hazards

Isoindolin-4-amine is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The recent advances in transition metal catalyzed synthetic methodologies via formation of new C−C bonds for isoindolinones are reviewed . The presence of many reaction centers provides ample opportunities for the realization of innovative rearrangements, ring expansion and cycloaddition reactions, domino reactions, and other transformations .

properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJUKIGIRZNFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564154
Record name 2,3-Dihydro-1H-isoindol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindolin-4-amine

CAS RN

92203-86-6
Record name 2,3-Dihydro-1H-isoindol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.5 g of 2-benzyl-4-nitroisoindoline was dissolved in 150 ml of methanol and to the solution was added 1.5 g of 10% palladium on carbon. The mixture was stirred under a hydrogen gas stream under atmospheric pressure for one day at room temperature and for another 5 days at 40° C.. The catalyst was removed by filtration and the filtrate was concentrated. The residue was purified by a vacuum distillation (bath temperature: 150°-180° C., pressure: 0.1 mmHg) to obtain 3.74 g of 4-aminoisoindoline.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Bum-Erdene, IJ Yeh… - Journal of Medicinal …, 2022 - ACS Publications
… To a solution of N-(3-(trifluoromethyl)phenyl)isoindolin-4-amine (100 mg, 0.3 mmol) and Et 3 N (2 mL) in DCM was added BrCN (157 mg, 1.5 mmol). The mixture was poured into water …
Number of citations: 6 pubs.acs.org
Y Hu, Y Hu, Q Hu, J Ma, S Lv, B Liu… - Chemistry–A European …, 2017 - Wiley Online Library
… Reactions of different tetraynes with DMF and water afforded the 2,3-dihydro-1H-inden-4-amine and isoindolin-4-amine cores in good yields (for instance, Table 2 indicates that 3 a–3 c, …

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